Methyl D-serinate
Overview
Description
Methyl D-serinate is a useful research compound. Its molecular formula is C4H9NO3 and its molecular weight is 119.12 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Methyl D-serinate is a derivative of the amino acid serine . The primary target of this compound is believed to be the N-methyl-D-aspartate receptors (NMDAR) . NMDARs are ligand-gated ion channels that play a crucial role in synaptic plasticity, which is a key factor in the development of memory and learning .
Mode of Action
This compound interacts with its targets by binding to the glycine modulatory site on the NMDAR . This binding enhances the receptor’s response to its primary agonist, glutamate, thereby increasing the flow of calcium ions into the cell and leading to a series of intracellular events .
Biochemical Pathways
The action of this compound affects the glutamatergic pathway , specifically the functioning of the NMDARs . The increased activation of NMDARs can lead to enhanced synaptic plasticity, which can have downstream effects on processes such as memory formation and learning .
Pharmacokinetics
Its metabolism and excretion would likely involve standard biochemical pathways for amino acids and their derivatives .
Result of Action
The result of this compound’s action is an enhancement of NMDAR activity, leading to increased synaptic plasticity . This can have a range of effects at the cellular level, including changes in gene expression and protein synthesis, and at the behavioral level, potentially enhancing processes such as learning and memory .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the body can affect the compound’s stability and its interaction with its target receptors . Additionally, the presence of other molecules, such as other neurotransmitters or drugs, can also influence the compound’s action .
Biochemical Analysis
Biochemical Properties
Methyl D-serinate participates in various biochemical reactions, particularly in asymmetric catalysis reactions
Cellular Effects
It is known that D-serine, the parent compound of this compound, plays a crucial role in the central nervous system, acting as a co-agonist for N-methyl-D-aspartate receptors (NMDARs) . It is plausible that this compound may have similar effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that D-serine, the parent compound, binds to the glycine modulatory site on the NR1 subunit of NMDARs in various brain areas . This suggests that this compound may exert its effects at the molecular level through similar binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Dosage Effects in Animal Models
Chronic low-dose D-serine treatment has been shown to improve cognitive performance in mice .
Metabolic Pathways
This compound is likely involved in metabolic pathways related to the metabolism of its parent compound, D-serine. D-serine is part of the one-carbon metabolism pathway, a fundamental biochemical pathway involved in the synthesis and recycling of the amino acid methionine and its derivative, S-adenosylmethionine (SAM) .
Subcellular Localization
It is known that D-serine, the parent compound, is synthesized in glial cells and neurons by the pyridoxal-5′ phosphate-dependent enzyme serine racemase, and it is released upon activation of glutamate receptors .
Properties
IUPAC Name |
methyl (2R)-2-amino-3-hydroxypropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3/c1-8-4(7)3(5)2-6/h3,6H,2,5H2,1H3/t3-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANSUDRATXSJBLY-GSVOUGTGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50178889 | |
Record name | Methyl D-serinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50178889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24184-43-8 | |
Record name | (R)-2-Amino-3-hydroxypropionic acid methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24184-43-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl D-serinate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024184438 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl D-serinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50178889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl D-serinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.865 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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